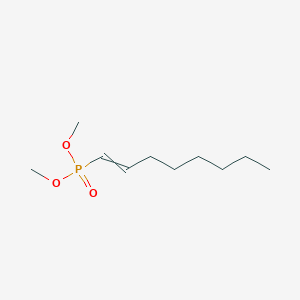
Dimethyl oct-1-EN-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl oct-1-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl oct-1-EN-1-ylphosphonate can be synthesized through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl halides under microwave irradiation . These reactions typically occur under mild conditions and can be completed within a short time frame.
Industrial Production Methods
Industrial production of this compound often involves large-scale adaptations of the synthetic methods mentioned above. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl oct-1-EN-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and diaryliodonium salts. Reaction conditions often involve mild temperatures and short reaction times, making these processes efficient and practical for both laboratory and industrial settings .
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl oct-1-EN-1-ylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing into its potential use as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl oct-1-EN-1-ylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimethyl oct-1-EN-1-ylphosphonate include:
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl propylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its longer octenyl chain, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chain lengths and functional group interactions .
Propriétés
Numéro CAS |
174781-90-9 |
|---|---|
Formule moléculaire |
C10H21O3P |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryloct-1-ene |
InChI |
InChI=1S/C10H21O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
LZJMFMGYKXKPJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


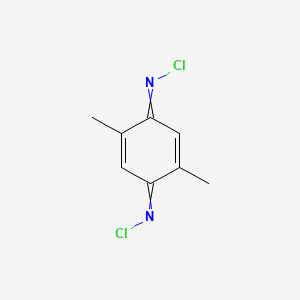
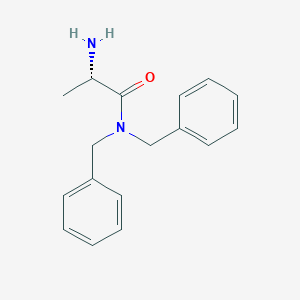
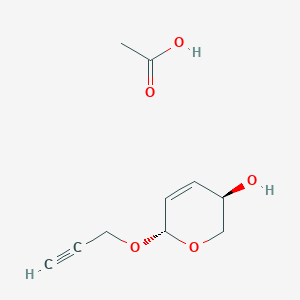

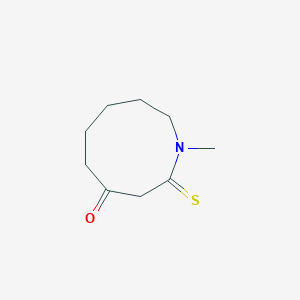
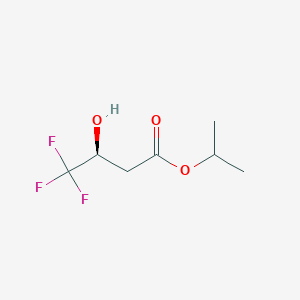

![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)

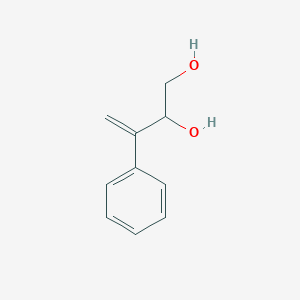
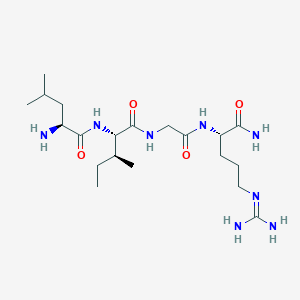

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
